1-Cyclohexyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole
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Overview
Description
1-Cyclohexyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole is a chemical compound that features a unique combination of a cyclohexyl group, an oxirane (epoxide) ring, and a pyrazole ring
Preparation Methods
The synthesis of 1-Cyclohexyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole typically involves multiple steps. One common synthetic route includes the reaction of cyclohexylamine with an appropriate epoxide precursor under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Cyclohexyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and halides. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-Cyclohexyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials due to its reactive epoxide group
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This reactivity is crucial for its potential therapeutic effects, as it can inhibit the activity of specific enzymes involved in disease processes .
Comparison with Similar Compounds
1-Cyclohexyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole can be compared with other similar compounds such as:
Oxadiazoles: These compounds also contain an oxirane ring and are known for their diverse biological activities.
Other Pyrazoles: Compounds like 3-(naphthalen-1-yl)oxiran-2-yl derivatives share structural similarities and are studied for their anticancer properties. The uniqueness of this compound lies in its combination of a cyclohexyl group, an oxirane ring, and a pyrazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62294-61-5 |
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Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-cyclohexyl-3-(oxiran-2-ylmethoxy)pyrazole |
InChI |
InChI=1S/C12H18N2O2/c1-2-4-10(5-3-1)14-7-6-12(13-14)16-9-11-8-15-11/h6-7,10-11H,1-5,8-9H2 |
InChI Key |
HOWZUCJMJFCFBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=CC(=N2)OCC3CO3 |
Origin of Product |
United States |
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